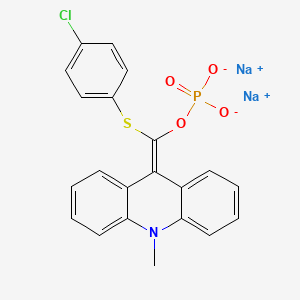

Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate

Vue d'ensemble

Description

Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate is a useful research compound. Its molecular formula is C21H15ClNNa2O4PS and its molecular weight is 489.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Lumigen APS-5, also known as Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate or disodium;[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] phosphate, is a proprietary acridan-based chemiluminescent substrate . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of Lumigen APS-5 is Alkaline Phosphatase (AP) . AP is an enzyme that is commonly conjugated to antibodies in ELISA (Enzyme-Linked Immunosorbent Assay) detection .

Mode of Action

Lumigen APS-5 operates through a unique technology for the chemiluminescent detection of alkaline phosphatase conjugates . The reaction of the acridan substrate with an AP label rapidly produces sustained high-intensity chemiluminescence .

Biochemical Pathways

The biochemical pathway involved in the action of Lumigen APS-5 is the chemiluminescent detection of alkaline phosphatase conjugates . The reaction of the acridan substrate with an AP label leads to the production of light, which is then detected .

Pharmacokinetics

It is known that lumigen aps-5 is used in solution assays of phosphatase activity and for phosphatase-linked immunoassays .

Result of Action

The result of Lumigen APS-5’s action is the production of sustained high-intensity chemiluminescence . This light production is temperature insensitive and reaches a sustained maximum within seconds of substrate addition . The light emission is maximal at 450 nm .

Action Environment

Lumigen APS-5’s action is temperature insensitive, with analytical results being insensitive to temperatures from 22°C - 35°C . This reduces the need for precise temperature control . It is recommended to store the product at 2-8°C and protect it from light contamination .

Analyse Biochimique

Biochemical Properties

Lumigen APS-5 plays a crucial role in biochemical reactions as a chemiluminescent substrate. It interacts with alkaline phosphatase (AP) enzymes, which catalyze the hydrolysis of phosphate groups from various substrates. The reaction between Lumigen APS-5 and AP generates a high-intensity luminescent signal, which is used for the sensitive detection of AP-conjugated molecules . This interaction is characterized by rapid peak intensity and sustained luminescence, making it ideal for high-throughput assays .

Cellular Effects

Lumigen APS-5 influences various cellular processes by serving as a detection reagent in assays that measure enzyme activity, protein interactions, and other cellular functions. The chemiluminescent signal generated by Lumigen APS-5 can be used to monitor cell signaling pathways, gene expression, and cellular metabolism. For example, in ELISA assays, Lumigen APS-5 can be used to detect the presence of specific proteins or antibodies, providing insights into cellular responses and functions .

Molecular Mechanism

The molecular mechanism of Lumigen APS-5 involves its interaction with alkaline phosphatase (AP). When Lumigen APS-5 is mixed with AP, the enzyme catalyzes the hydrolysis of the phosphate group, leading to the decomposition of the substrate and the release of photons. This chemiluminescent reaction produces a high-intensity light signal that is proportional to the concentration of AP in the sample . This mechanism allows for the quantitative detection of AP activity in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, Lumigen APS-5 exhibits stable and sustained luminescence over time. The product’s stability is maintained when stored at 2-8°C and protected from light . The chemiluminescent signal generated by Lumigen APS-5 remains consistent, allowing for accurate and reproducible results in long-term studies. Additionally, the product’s temperature insensitivity ensures reliable performance across a range of temperatures (22°C to 35°C) .

Metabolic Pathways

Lumigen APS-5 is involved in metabolic pathways related to the activity of alkaline phosphatase (AP). The substrate undergoes enzymatic hydrolysis by AP, resulting in the release of photons and the generation of a chemiluminescent signal . This reaction is essential for the detection and quantification of AP activity in biochemical assays. The interaction with AP and the subsequent chemiluminescent reaction are key components of the metabolic pathway involving Lumigen APS-5 .

Transport and Distribution

The transport and distribution of Lumigen APS-5 within cells and tissues are influenced by its interaction with alkaline phosphatase (AP) and other binding proteins. The substrate is likely to be localized in areas where AP activity is present, allowing for targeted detection and measurement of enzyme activity . The distribution of Lumigen APS-5 within cells and tissues is crucial for its effectiveness as a chemiluminescent substrate in biochemical assays .

Activité Biologique

Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate, with CAS number 193884-53-6, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including toxicity, pharmacological effects, and applications in research.

- Molecular Formula : C₂₁H₁₅ClNNa₂O₄PS

- Molecular Weight : 489.82 g/mol

- InChIKey : NDPRDNBCONYNMF-UHFFFAOYSA-L

The compound features a complex structure that includes a chlorophenyl thio group and an acridine moiety, contributing to its unique biological properties.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this phosphate exhibit antimicrobial properties. For instance, analogs have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

- Chemiluminescent Properties : The compound serves as a substrate for chemiluminescent reactions, particularly in enzyme-linked immunosorbent assays (ELISA). It is used for detecting alkaline phosphatase activity, which is crucial in various biochemical assays .

- Toxicity Studies : Initial toxicity assessments indicate that the compound has a relatively low toxicity profile. However, detailed studies are required to establish safe dosage levels for therapeutic applications .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

Study 2: Chemiluminescent Applications

In a series of experiments evaluating its use in ELISA, the compound demonstrated high sensitivity and specificity when used as a substrate for alkaline phosphatase, outperforming traditional substrates in terms of signal intensity and stability over time.

Toxicological Profile

A review of the literature suggests that while the compound shows promise in various applications, comprehensive toxicological studies are essential to understand its safety profile fully. Early findings suggest minimal adverse effects at lower concentrations, but further research is warranted to explore chronic exposure effects.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₅ClNNa₂O₄PS |

| Molecular Weight | 489.82 g/mol |

| CAS Number | 193884-53-6 |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Chemiluminescent Application | High sensitivity in ELISA |

| Toxicity | Low toxicity at lower doses |

Applications De Recherche Scientifique

Chemiluminescent Substrate in Biochemical Assays

One of the primary applications of sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate is as a chemiluminescent substrate for enzyme-linked assays, particularly those involving alkaline phosphatase (AP). This application is crucial in various fields such as:

- Clinical Diagnostics : Used in enzyme-linked immunosorbent assays (ELISAs) for the detection of biomarkers.

- Research Laboratories : Facilitates the study of enzyme kinetics and interactions.

Case Study: ELISA Applications

A study published in a patent document (WO2018006059A1) indicates that this compound can be utilized effectively in substrate formulations for ELISA tests. The formulation typically includes:

- Background Reducing Agents : Such as sodium sulfite or lithium bisulfite.

- Surfactants : Anionic surfactants like sodium dodecyl sulfate (SDS) to enhance solubility and stability.

The compound's ability to produce a measurable light signal upon reaction with alkaline phosphatase makes it invaluable for quantitative analysis in clinical settings .

Role in Fluorescence Studies

This compound has also been investigated for its potential use in fluorescence-based studies. The acridine moiety can act as a fluorescent probe, allowing researchers to monitor biochemical processes in real-time.

Data Table: Comparison of Chemiluminescent Substrates

| Substrate Name | Enzyme Target | Detection Method | Key Features |

|---|---|---|---|

| This compound | Alkaline Phosphatase | Chemiluminescence | High sensitivity, stable under varied conditions |

| 3,3',5,5'-Tetramethylbenzidine (TMB) | Horseradish Peroxidase | Colorimetric | Simple color change, less sensitive than chemiluminescent substrates |

| Luminol | Various enzymes | Chemiluminescence | Widely used, requires specific conditions for optimal performance |

Potential Applications in Drug Development

The unique chemical structure of this compound suggests potential applications in drug development. Its properties may facilitate the design of new therapeutic agents targeting specific biological pathways.

Insights from Research

Recent studies have indicated that compounds with similar structures exhibit anti-cancer properties by interacting with cellular signaling pathways. This suggests that this compound could be explored further for its pharmacological effects .

Propriétés

IUPAC Name |

disodium;[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13H,1H3,(H2,24,25,26);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPRDNBCONYNMF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(OP(=O)([O-])[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C41.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClNNa2O4PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.